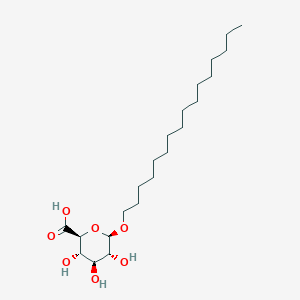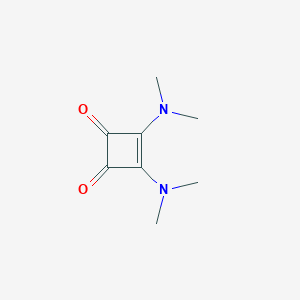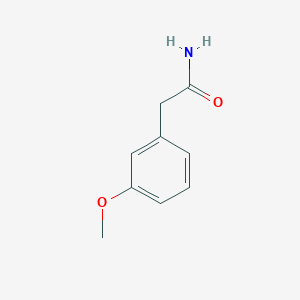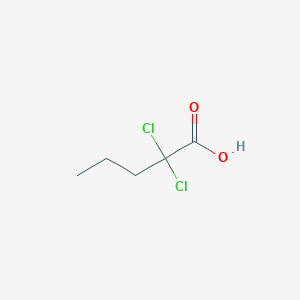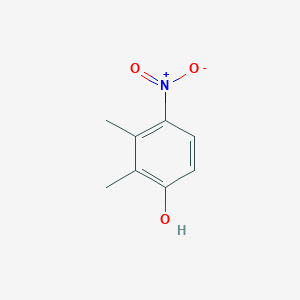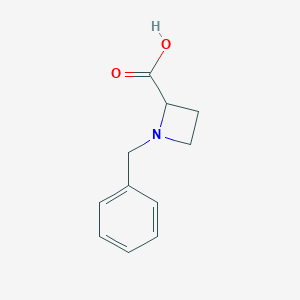
6-chloro-3,4-dihydro-1H-quinolin-2-one
説明
6-Chloro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H8ClNO. It has a molecular weight of 181.62 . This compound is part of the quinoline family, which is widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-chloro-3,4-dihydro-1H-quinolin-2-one, is a topic of interest in medicinal chemistry research. Various synthetic methodologies have been reported, including the Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one consists of a quinoline moiety, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The chlorine atom is attached to the 6th carbon of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives, including 6-chloro-3,4-dihydro-1H-quinolin-2-one, can undergo various chemical reactions. For instance, they can participate in Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions with 2-alkynylanilines and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one include a melting point of 106 °C and a predicted boiling point of 362.5±42.0 °C. The compound has a predicted density of 1.290±0.06 g/cm3 .科学的研究の応用
Synthesis of Biologically Active Molecules
6-Chloro-3,4-dihydro-1H-quinolin-2-one: serves as a key intermediate in the synthesis of various biologically active molecules. Its reactivity allows for the introduction of additional functional groups that can lead to the development of new pharmacological agents .
Organocatalytic Reactions
This compound is used in organocatalytic reactions, such as the domino Michael-hemiacetalization process. These reactions are crucial for constructing complex organic molecules with high enantioselectivity, which is essential in the creation of drugs with specific chiral centers .
Enantioselective Reduction
The compound is also employed in the enantioselective reduction by certain fungi, like Didymosphaeria igniaria . This process is important for producing enantiomerically pure substances, which are often required for the study and development of new medications .
Development of Antimicrobial Agents
Research indicates that derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one have potential as antimicrobial agents. The structural framework of the compound allows for the synthesis of novel quinolone-based antibiotics .
Antitumor Activity
Some derivatives of this compound have shown promise in antitumor studies. The chloroquinoline core is a common feature in many compounds with known antitumor properties, making it a valuable scaffold for drug discovery .
Antileishmanial Research
The compound’s derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis. This research is crucial for developing new treatments for this neglected tropical disease .
作用機序
Mode of Action
It is suggested that the compound may interact with its targets through direct carbonylation . This process involves the addition of a carbonyl group (C=O) to a molecule, which can alter the molecule’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by 6-chloro-3,4-dihydro-1H-quinolin-2-one are currently unknown
将来の方向性
特性
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDOVTGWTBEYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459758 | |
| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
19358-40-8 | |
| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-chloro-3,4-dihydro-1H-quinolin-2-one interact with FXIa and what are the potential downstream effects of this interaction?
A1: The research paper describes 6-chloro-3,4-dihydro-1H-quinolin-2-one as a novel fragment that binds to the S1 binding pocket of FXIa []. While the exact binding mode is not detailed in this study, this interaction is significant as the S1 pocket is crucial for FXIa's enzymatic activity. Inhibiting FXIa is anticipated to disrupt the coagulation cascade, ultimately reducing thrombin formation and fibrin clot generation []. This mechanism suggests potential for antithrombotic effects with a lower bleeding risk compared to existing anticoagulants.
Q2: What are the structural characteristics of 6-chloro-3,4-dihydro-1H-quinolin-2-one and how do they contribute to its interaction with FXIa?
A2: The paper identifies 6-chloro-3,4-dihydro-1H-quinolin-2-one as a novel, neutral P1 fragment for FXIa inhibition []. While it provides limited details on its specific structural features and their contribution to FXIa binding, it highlights that this fragment served as a starting point for developing more potent and selective FXIa inhibitors. Further research is needed to fully elucidate the structure-activity relationship of this fragment and optimize its interactions with FXIa.
Q3: What are the limitations of the current research on 6-chloro-3,4-dihydro-1H-quinolin-2-one and what are potential future research directions?
A3: The current research primarily focuses on the early stages of drug discovery, specifically fragment-based lead generation []. While promising, it provides limited data on the pharmacological and toxicological profile of 6-chloro-3,4-dihydro-1H-quinolin-2-one itself. Further investigations should explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



